Cas no 2229279-97-2 (5-(2,3-dihydro-1-benzofuran-7-yl)-1,2-oxazole-4-carboxylic acid)

5-(2,3-Dihydro-1-benzofuran-7-yl)-1,2-oxazole-4-carboxylic acid is a heterocyclic compound featuring a benzofuran-oxazole scaffold, which is of interest in medicinal chemistry and pharmaceutical research. Its structure combines a dihydrobenzofuran moiety with an oxazole carboxylic acid, offering potential as a versatile intermediate for drug discovery. The presence of both aromatic and heterocyclic components enhances its utility in designing bioactive molecules, particularly for targeting enzymes or receptors. The carboxylic acid functional group allows for further derivatization, enabling the synthesis of amides, esters, or other derivatives. This compound's rigid framework may contribute to improved binding affinity and metabolic stability in therapeutic applications.
5-(2,3-dihydro-1-benzofuran-7-yl)-1,2-oxazole-4-carboxylic acid structure
2229279-97-2 structure
Product Name:5-(2,3-dihydro-1-benzofuran-7-yl)-1,2-oxazole-4-carboxylic acid
CAS No:2229279-97-2
MF:C12H9NO4
MW:231.204163312912
CID:6019605
PubChem ID:165657513
Update Time:2025-10-29

5-(2,3-dihydro-1-benzofuran-7-yl)-1,2-oxazole-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-(2,3-dihydro-1-benzofuran-7-yl)-1,2-oxazole-4-carboxylic acid
    • EN300-1778588
    • 2229279-97-2
    • Inchi: 1S/C12H9NO4/c14-12(15)9-6-13-17-11(9)8-3-1-2-7-4-5-16-10(7)8/h1-3,6H,4-5H2,(H,14,15)
    • InChI Key: MLXVOOFECSXXIJ-UHFFFAOYSA-N
    • SMILES: O1CCC2C=CC=C(C3=C(C(=O)O)C=NO3)C1=2

Computed Properties

  • Exact Mass: 231.05315777g/mol
  • Monoisotopic Mass: 231.05315777g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 309
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 72.6Ų

5-(2,3-dihydro-1-benzofuran-7-yl)-1,2-oxazole-4-carboxylic acid Pricemore >>

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5-(2,3-dihydro-1-benzofuran-7-yl)-1,2-oxazole-4-carboxylic acid Related Literature

Additional information on 5-(2,3-dihydro-1-benzofuran-7-yl)-1,2-oxazole-4-carboxylic acid

Introduction to 5-(2,3-dihydro-1-benzofuran-7-yl)-1,2-oxazole-4-carboxylic acid (CAS No. 2229279-97-2)

5-(2,3-dihydro-1-benzofuran-7-yl)-1,2-oxazole-4-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2229279-97-2, is a structurally intriguing compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic compound features a fused system of a benzofuran moiety and an oxazole ring, connected through a carboxylic acid functional group. Such structural motifs are frequently explored in the design of bioactive molecules due to their potential to engage with biological targets in unique ways.

The benzofuran component of 5-(2,3-dihydro-1-benzofuran-7-yl)-1,2-oxazole-4-carboxylic acid is known for its presence in numerous natural products and pharmacologically active agents. The 2,3-dihydro derivative enhances the compound's solubility and metabolic stability, making it a promising scaffold for further derivatization. The oxazole ring, on the other hand, is a well-documented pharmacophore that exhibits diverse biological activities, including antiviral, anti-inflammatory, and antimicrobial properties. The combination of these two scaffolds in 5-(2,3-dihydro-1-benzofuran-7-yl)-1,2-oxazole-4-carboxylic acid suggests potential therapeutic applications across multiple disease areas.

In recent years, there has been growing interest in developing small-molecule inhibitors targeting enzymes involved in cancer metabolism. One such enzyme is glutaminase (GLUL), which plays a critical role in tumor cell growth by converting glutamine into glutamate. Studies have shown that inhibiting GLUL can disrupt the metabolic pathways that support cancer cell proliferation. The unique structure of 5-(2,3-dihydro-1-benzofuran-7-yl)-1,2-oxazole-4-carboxylic acid has led researchers to investigate its potential as a GLUL inhibitor. Preliminary computational studies suggest that the compound may bind to the active site of GLUL through interactions with key residues, thereby inhibiting its enzymatic activity.

Furthermore, the carboxylic acid group in 5-(2,3-dihydro-1-benzofuran-7-yl)-1,2-oxazole-4-carboxylic acid provides a versatile handle for further chemical modification. This allows for the synthesis of analogs with enhanced potency or selectivity by introducing various substituents at this position. For instance, incorporating hydroxyl or amino groups could improve solubility and bioavailability, while modifications at the benzofuran ring could fine-tune binding affinity to biological targets.

The synthesis of 5-(2,3-dihydro-1-benzofuran-7-yl)-1,2-oxazole-4-carboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps typically include cyclization reactions to form the oxazole ring and subsequent functional group transformations to introduce the benzofuran moiety. Advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to streamline these processes and improve efficiency.

From a medicinal chemistry perspective, the structural features of 5-(2,3-dihydro-1-benzofuran-7-ylyl)-1,2 oxazole -4-carboxylic acid make it an attractive candidate for drug discovery programs. Its ability to modulate enzyme activity combined with its favorable pharmacokinetic properties positions it as a promising lead compound for further development. Researchers are currently exploring its efficacy in preclinical models of cancer and inflammation to validate these hypotheses.

The growing body of literature on heterocyclic compounds like 5-(2 3 dihydro 1 benzofuran 7 yl) 12 oxazole 4 carboxylic acid underscores their importance in modern drug discovery. These molecules often exhibit unique biological activities that are not easily replicated by simpler chemical scaffolds. As our understanding of molecular interactions continues to evolve , compounds such as this one will play an increasingly critical role in developing next-generation therapeutics.

In conclusion,5(23 dihydro 1 benzofuran 7 yl)12 oxazole 4 carboxylic acid CAS no2229279972 represents an exciting opportunity for innovation in pharmaceutical research . Its distinctive structure , coupled with preliminary evidence suggesting potent biological activity , makes it a valuable asset for ongoing studies aimed at addressing unmet medical needs . As research progresses , we can anticipate further insights into its mechanism of action and potential applications across various therapeutic domains .

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